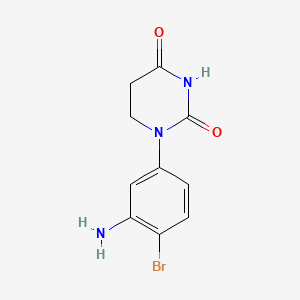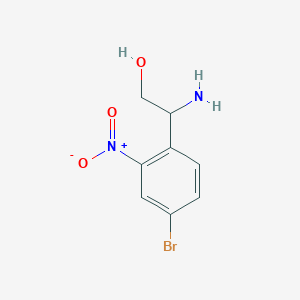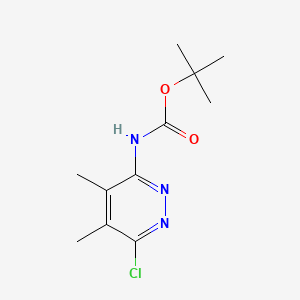
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with but-2-yn-1-yl and prop-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product output.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its carbamate group is known for its bioactivity, and the alkyne groups can be used for click chemistry, a powerful tool in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials science. Its unique properties may offer advantages in specific applications, such as coatings, adhesives, or polymers.
Wirkmechanismus
The mechanism of action of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne groups could participate in bioorthogonal reactions, allowing for targeted delivery or imaging in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-(but-2-yn-1-yl)carbamate
- tert-butyl N-(prop-2-yn-1-yl)carbamate
- N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
Uniqueness
The presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups in tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
tert-butyl N-but-2-ynyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10-13(9-7-2)11(14)15-12(3,4)5/h2H,9-10H2,1,3-5H3 |
InChI-Schlüssel |
UOOXREUDRBWMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN(CC#C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate](/img/structure/B15304641.png)




![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)




![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)



